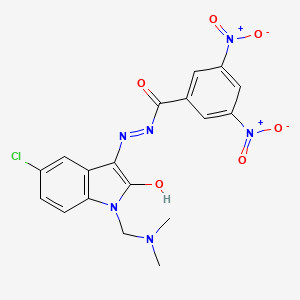
3-Formyl-6-methoxy-2-(prop-2-en-1-yl)phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formyl-6-methoxy-2-(prop-2-en-1-yl)phenyl acetate is an organic compound characterized by its unique structure, which includes a formyl group, a methoxy group, and a prop-2-en-1-yl group attached to a phenyl acetate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-6-methoxy-2-(prop-2-en-1-yl)phenyl acetate typically involves multiple steps. . The methoxy group can be introduced via methylation reactions, and the prop-2-en-1-yl group can be added through allylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Formyl-6-methoxy-2-(prop-2-en-1-yl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-Carboxy-6-methoxy-2-(prop-2-en-1-yl)phenyl acetate.
Reduction: 3-Hydroxymethyl-6-methoxy-2-(prop-2-en-1-yl)phenyl acetate.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Formyl-6-methoxy-2-(prop-2-en-1-yl)phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Formyl-6-methoxy-2-(prop-2-en-1-yl)phenyl acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The formyl group can act as a reactive site for interactions with nucleophiles, while the methoxy and prop-2-en-1-yl groups can influence the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
3-Formyl-6-methoxy-2-(prop-2-en-1-yl)phenol: Similar structure but with a hydroxyl group instead of an acetate group.
3-Formyl-6-methoxy-2-(prop-2-en-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an acetate group.
3-Formyl-6-methoxy-2-(prop-2-en-1-yl)benzaldehyde: Similar structure but without the acetate group.
Uniqueness
3-Formyl-6-methoxy-2-(prop-2-en-1-yl)phenyl acetate is unique due to the presence of the acetate group, which can influence its solubility, reactivity, and potential applications. The combination of the formyl, methoxy, and prop-2-en-1-yl groups also provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts.
Propiedades
Número CAS |
106662-32-2 |
|---|---|
Fórmula molecular |
C13H14O4 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
(3-formyl-6-methoxy-2-prop-2-enylphenyl) acetate |
InChI |
InChI=1S/C13H14O4/c1-4-5-11-10(8-14)6-7-12(16-3)13(11)17-9(2)15/h4,6-8H,1,5H2,2-3H3 |
Clave InChI |
HHEDSDDSNWCDES-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=CC(=C1CC=C)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



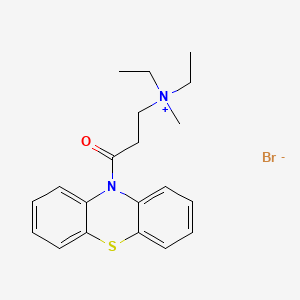

![N'-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide](/img/structure/B14323009.png)
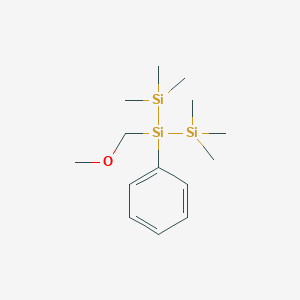

![6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol](/img/structure/B14323034.png)
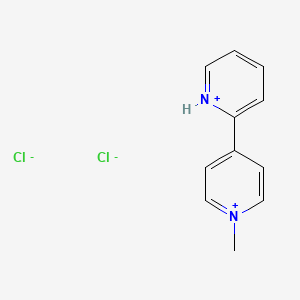


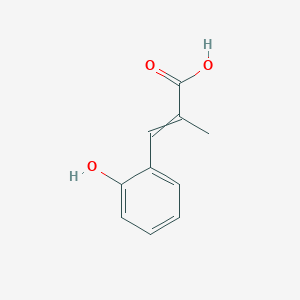
![2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14323067.png)

